For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to α-Spinasterol: Chemical Structure, Properties, and Biological Activities
Introduction
Alpha-Spinasterol (α-Spinasterol) is a phytosterol belonging to the stigmastane class of steroids, commonly found in a variety of plant sources.[1][2][3] First identified in spinach, from which it derives its name, this compound has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1][3][4][[“]] It is a bioavailable nutraceutical that can cross the blood-brain barrier.[1][4][[“]] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and underlying mechanisms of action of α-Spinasterol. The information is curated to support research and development efforts in pharmacology and drug discovery.
Chemical Structure and Identification
α-Spinasterol is chemically known as (3β,5α,22E)-Stigmasta-7,22-dien-3-ol. It is a C29 phytosterol characterized by a double bond between carbons 7 and 8 of the sterol nucleus and another at position 22 in the side chain.
The structure of α-Spinasterol has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for α-Spinasterol is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H48O | [6] |
| Molecular Weight | 412.69 g/mol | [6] |
| CAS Number | 481-18-5 | [6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 168-169 °C | [3] |
| Boiling Point | 500.0 ± 44.0 °C at 760 mmHg | [7] |
| Optical Rotation | [α]D25 -3.6° (c = 2.8 in chloroform) | |
| Solubility | Practically insoluble in water; Soluble in chloroform, petroleum ether; Ethanol: 2 mg/mL | [4] |
Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ 5.16 (dd, J=8.8, 15.2 Hz), 5.15 (br s), 5.02 (dd, J=8.4, 15.2 Hz), 3.59 (m), 1.03 (d, J=6.8 Hz), 0.85 (d, J=6.4 Hz), 0.84 (d, J=6.0 Hz), 0.81 (t, J=7.2 Hz), 0.80 (s), 0.55 (s) | [8] |
| ¹³C NMR | Signals include: δC 139.6, 138.3, 129.5, 117.5 (sp² carbons), 71.1 (oxygenated sp³ carbon), 21.5, 21.2, 19.1, 13.1, 12.3, 12.1 (methyl carbons) | [9][10] |
| Mass Spectrometry (MS) | [M+1]⁺ peak at m/z 413.0 | [9][10] |
| Infrared (IR) (KBr) | νmax 3420 (OH), 3050 (H-C=C), 2930, 2850, 1640, 1450, 1370, 1040, 970, 830 cm⁻¹ | [11] |
Biological Activities and Therapeutic Potential
α-Spinasterol exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics.
Anti-inflammatory Activity
α-Spinasterol has demonstrated significant anti-inflammatory properties.[1][12] Its mechanisms of action include the inhibition of cyclooxygenases (COX-1 and COX-2), antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, and the attenuation of pro-inflammatory cytokines and mediators.[1][4]
| Assay/Model | Target | Effect | Concentration/Dose | Cell Line/Animal Model | Reference |
| In vivo | LPS-induced inflammation | Reduction of inflammatory cell infiltration | 0.001-10 mg/kg (i.p. or i.g.) | LPS-injected mice | [12][13] |
| In vitro | Nitric Oxide (NO) Production | Suppression | - | BV2 microglia | [12] |
| In vitro | Prostaglandin E2 (PGE₂) Production | Suppression | - | BV2 microglia | [12] |
| In vitro | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Suppression | - | BV2 microglia | [12] |
| In vitro | COX-1 Activity | Inhibition | IC₅₀ = 16.17 μM | - | [7] |
| In vitro | COX-2 Activity | Inhibition | IC₅₀ = 7.76 μM | - | [7] |
Anticancer Activity
α-Spinasterol has shown antiproliferative activity against various cancer cell lines, including cervical, breast, and ovarian cancer cells.[14][15] The cytotoxic effects appear to be mediated through the induction of apoptosis and the overexpression of the p53 tumor suppressor gene.[14][15] In breast and ovarian cancer cell lines, α-spinasterol treatment led to a G0-G1 cell cycle arrest and a significant increase in the expression of p53 and Bax, while down-regulating cdk4/6.[15]
| Cancer Cell Line | Effect | Mechanism | Reference |
| Cervical Cancer (HeLa) | Antiproliferative activity | - | [14][16] |
| Breast Cancer (MCF-7, MDA-MB-231) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |
| Ovarian Cancer (SKOV-3) | Potent inhibitory activity (time- and dose-dependent) | Induction of apoptosis, overexpression of p53, G0-G1 cell cycle arrest | [15] |
| Mouse Skin Tumor | Decreased tumor incidence and number | Antitumorigenic potential | [16] |
Antidiabetic Activity
Recent studies have highlighted the promising antidiabetic properties of α-Spinasterol.[1][4] Its mechanisms include enhancing insulin secretion, reducing insulin resistance, increasing glucose uptake in muscle cells, and inhibiting glucose absorption from the intestine.[1][4] It has also shown potential in modulating the progression of diabetic nephropathy.[17]
| Effect | Mechanism | Model | Reference |
| Antihyperglycemic | Improves glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells | C2C12 cells, pancreatic β-cells | [18] |
| Diabetic Nephropathy Modulation | Potent inhibitor of glomerular mesangial cell proliferation induced by high glucose | Glomerular mesangial cells, streptozotocin-induced diabetic mice | [17] |
| α-glucosidase inhibition | Inhibits intestinal absorption of glucose | - | [19] |
Other Pharmacological Activities
α-Spinasterol has also been reported to possess hypolipidemic, antiulcer, neuroprotective, and anti-pain properties.[1][4]
Signaling Pathways
The biological activities of α-Spinasterol are mediated through the modulation of several key signaling pathways.
As depicted, α-Spinasterol exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[20] Additionally, it appears to modulate the ERK pathway, leading to the upregulation of the antioxidant and anti-inflammatory enzyme, heme oxygenase-1 (HO-1).[12] In the context of cancer, its ability to upregulate the tumor suppressor p53 is a key mechanism of its pro-apoptotic action.[15]
Experimental Protocols
This section provides an overview of methodologies for the isolation and biological evaluation of α-Spinasterol.
Isolation and Purification of α-Spinasterol
A generalized workflow for the isolation of α-Spinasterol from plant material is outlined below.
Detailed Steps:
-
Extraction: Air-dried and powdered plant material (e.g., stems of Amaranthus spinosus) is subjected to successive extraction in a Soxhlet apparatus with solvents of increasing polarity, starting with petroleum ether followed by ethyl acetate.[11]
-
Concentration: The extracts are filtered and concentrated under reduced pressure to yield the crude extracts.[11]
-
Saponification: A portion of the petroleum ether extract is saponified with methanolic sodium hydroxide (e.g., 0.5 M) to hydrolyze fatty esters.[11]
-
Work-up: The non-saponifiable fraction, containing the sterols, is extracted from the reaction mixture.[11]
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., alcohol and light petroleum) to yield crystalline α-Spinasterol. Further purification can be achieved using column chromatography.
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of α-Spinasterol on macrophage cells.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[12]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-Spinasterol. The cells are pre-treated for 1 hour.[12]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups (vehicle control and no LPS) are included. The plates are incubated for another 24 hours.[12]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.[12]
Conclusion
α-Spinasterol is a phytosterol with a well-defined chemical structure and a wide array of significant biological activities. Its anti-inflammatory, anticancer, and antidiabetic properties, underpinned by its modulation of key signaling pathways, position it as a valuable lead compound for drug development. The methodologies for its isolation and biological evaluation are well-established, facilitating further research into its therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to exploring the pharmacological applications of this promising natural product.
References
- 1. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound alpha-Spinasterol (FDB012065) - FooDB [foodb.ca]
- 3. Spinasterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Alpha-Spinasterol | C29H48O | CID 5281331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Spinasterol | CAS#:481-18-5 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual Beneficial Effects of α-Spinasterol Isolated from Aster pseudoglehnii on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. benchchem.com [benchchem.com]
- 13. Anti-inflammatory action of hydroalcoholic extract, dichloromethane fraction and steroid α-spinasterol from Polygala sabulosa in LPS-induced peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alpha-Spinasterol isolated from the root of Phytolacca americana and its pharmacological property on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
